N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 3-chloro-4-methoxyphenyl group linked via an acetamide moiety to a 1,2,4-triazole ring substituted with an ethyl group and a pyridin-4-yl group, connected through a sulfanyl bridge.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-3-24-17(12-6-8-20-9-7-12)22-23-18(24)27-11-16(25)21-13-4-5-15(26-2)14(19)10-13/h4-10H,3,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDJTFSMINWESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585553-73-7 | |
| Record name | N-(3-CHLORO-4-METHOXYPHENYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyridine moiety: This step may involve a coupling reaction using pyridine derivatives.
Attachment of the chloro-methoxyphenyl group: This can be done through a substitution reaction, where the chloro and methoxy groups are introduced onto the phenyl ring.
Final assembly: The final step involves linking the triazole-pyridine intermediate with the chloro-methoxyphenyl group through a sulfanyl-acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies have indicated that N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of receptor functions within microbial cells. This could lead to the development of new antimicrobial agents that are effective against resistant strains .
Anticancer Properties
Research suggests that this compound may also possess anticancer activity. Its ability to interact with various molecular targets involved in cancer progression makes it a candidate for further investigation in cancer therapeutics. Studies are ongoing to elucidate the specific pathways through which it exerts these effects, potentially leading to novel treatment options for different cancer types .
Synthesis and Derivatives
The synthesis of this compound involves several key steps that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives with altered biological activities, allowing researchers to explore a range of therapeutic potentials .
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biological targets:
- In Vitro Studies : Laboratory tests have shown that this compound inhibits the growth of certain bacterial strains and cancer cell lines.
- Mechanistic Insights : Research is being conducted to determine how this compound affects enzyme activity and cell signaling pathways related to microbial resistance and tumor growth.
- Potential Formulations : Ongoing work aims to develop formulations that enhance the bioavailability and efficacy of this compound as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Differences
*Substituted aryl groups in KA3 derivatives include electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methoxy) groups.
Key Insights from Structural Variations
Phenyl Group Modifications :
- Electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity in KA-series compounds . The target compound’s 3-chloro-4-methoxyphenyl group may similarly improve bioactivity through increased electrophilicity.
- Alkyl substituents (e.g., ethyl in VUAA1, isopropyl in OLC-12) influence receptor binding. Larger alkyl chains (e.g., butyl in OLC15) correlate with antagonist activity .
Pyridine Position :
- Pyridin-4-yl (target compound, OLC-12) vs. pyridin-3-yl (VUAA1): Positional changes alter hydrogen-bonding and π-π stacking interactions, affecting receptor specificity. VUAA1’s pyridin-3-yl group is critical for Orco agonism .
Triazole Substituents :
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that interact with biological systems, making it a subject of interest for researchers investigating its biological activity. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN5O2S |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 618414-53-2 |
The compound features a chlorinated methoxyphenyl group, a pyridinyl group, a triazolyl moiety, and a sulfanyl-acetamide linkage. These structural components contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds containing the 1,2,4-triazole nucleus are often effective against various pathogens.
The antimicrobial action is believed to stem from the compound's ability to inhibit specific enzymes or disrupt cellular processes in microorganisms. For instance, studies on related triazole compounds have demonstrated their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research also suggests potential anticancer properties for this compound. The triazole moiety is known for its role in targeting cancer cell proliferation pathways. In vitro studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancerous cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial activity against a panel of pathogens. The results indicated that derivatives similar to this compound showed lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .
- Evaluation of Anticancer Properties : Another study focused on the anticancer potential of triazole derivatives found that certain modifications led to increased cytotoxicity against human cancer cell lines. The mechanism involved the inhibition of key signaling pathways responsible for cell survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may improve membrane permeability.
- Pyridinyl and Triazolyl Moieties : These components are critical for interaction with biological targets such as enzymes and receptors.
- Sulfanyl Linkage : This feature may contribute to the compound's ability to form stable interactions with proteins involved in disease pathways.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, including:
- Alkylation of a triazole-thione intermediate with α-chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) .
- Cyclization of substituted hydrazides to form the triazole ring, requiring precise temperature control (70–90°C) and solvent selection (DMF or THF) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product . Optimization requires adjusting pH, solvent polarity, and reaction time to maximize yield (>75%) and purity (>95%) .
Q. What spectroscopic techniques validate the compound’s structural integrity?
Key methods include:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 447.12 for [M+H]+) . X-ray crystallography resolves ambiguous stereochemistry in analogs .
Q. How does the chloro-methoxyphenyl group influence reactivity compared to other substituents?
The electron-withdrawing chloro group enhances electrophilic substitution reactions at the phenyl ring, while the methoxy group stabilizes intermediates via resonance. Comparative studies with methyl or ethoxy analogs show altered reaction kinetics (e.g., 20% faster hydrolysis in methoxy vs. ethoxy derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data in triazole derivatives?
Discrepancies arise from:
- Target specificity : Pyridinyl-triazoles may inhibit kinases (IC₅₀ = 1.2–5.6 µM) but show weak activity against bacterial efflux pumps .
- Solubility limitations : LogP values >3.5 reduce aqueous solubility, skewing in vitro vs. in vivo results .
- Metabolic instability : Allyl or propargyl substituents increase susceptibility to CYP450 oxidation, shortening half-life . Mitigate contradictions via molecular docking (e.g., AutoDock Vina) to predict binding modes and prodrug strategies to enhance bioavailability .
Q. How can computational modeling guide the design of analogs with improved selectivity?
- Molecular Dynamics Simulations : Analyze ligand-receptor stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antifungal activity (R² = 0.89 for triazoles) .
- ADMET Prediction : Use SwissADME to optimize LogP (2.0–3.5) and reduce hepatotoxicity risks .
Q. What strategies resolve low yields in sulfanyl-acetamide coupling reactions?
Common issues and solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
